molecular formula C22H17Cl2N3O4S2 B2376154 N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1788585-42-1

N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2376154
CAS No.: 1788585-42-1
M. Wt: 522.42
InChI Key: CDJSNCXNVACOSG-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4. Its primary research value lies in its application as a chemical probe to disrupt the BRD4-histone interaction, a key epigenetic mechanism that regulates the transcription of critical genes involved in cell proliferation and survival. By competitively binding to the acetyl-lysine recognition pockets of BRD4 bromodomains, this compound effectively displaces BRD4 from chromatin, leading to the downregulation of oncogenes such as MYC and BCL2 . This mechanism has established its utility in preclinical oncology research, particularly in the study of hematological malignancies and solid tumors where BET proteins drive disease progression. Investigations have demonstrated its efficacy in impairing cancer cell growth and inducing apoptosis in various in vitro and in vivo models . As a research tool, it enables the detailed exploration of BET bromodomain biology, the validation of BRD4 as a therapeutic target, and the development of novel combination treatment strategies for cancer.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3O4S2/c1-30-17-10-18(31-2)16(9-14(17)24)25-19(28)11-33-22-26-15-7-8-32-20(15)21(29)27(22)13-5-3-12(23)4-6-13/h3-10H,11H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJSNCXNVACOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is C18H17ClN2O3SC_{18}H_{17}ClN_{2}O_{3S}, with a molecular weight of 364.85 g/mol. The structure features a thieno[3,2-d]pyrimidine ring system and a chloro-dimethoxyphenyl moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, thiazolidinone derivatives have shown significant cytotoxicity against various cancer cell lines including leukemia and breast cancer cells. The mechanism often involves the induction of apoptosis through intrinsic pathways.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedGI50 (µM)TGI (µM)LC50 (µM)
Compound 1MCF-71.5713.365.0
Compound 2DLD-12.8032.380.8
Compound 3MOLT-4<0.01--

The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets involved in cell proliferation and survival. The compound may inhibit key enzymes or pathways such as:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Inhibition of Tumor Growth : Disruption of signaling cascades that promote tumorigenesis.
  • Antimetastatic Properties : Potential reduction in metastatic spread through modulation of cell adhesion molecules.

Case Studies

Several studies have been conducted to evaluate the efficacy of similar compounds:

  • Study on Thiazolidinone Derivatives : A series of thiazolidinone compounds were synthesized and tested against a panel of cancer cell lines (AGS, DLD-1, MCF-7). Results indicated that certain derivatives exhibited significant cytotoxicity with low toxicity towards normal cells .
  • Pharmacological Evaluation : A compound structurally related to the target compound was shown to inhibit growth in multiple cancer types at submicromolar concentrations, suggesting a broad-spectrum anticancer potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Key Structural Differences Molecular Weight (g/mol) Biological Activity (IC₅₀ or EC₅₀) Reference ID
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide - 4-Chloro-2-methoxy-5-methylphenyl group
- 3-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidinone
Not reported Not reported
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide - 2-Chloro-4-methylphenyl group
- 7-Phenylthieno[3,2-d]pyrimidinone
409.888 Antiproliferative (A549 cells: Not quantified)
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide (Compound 154) - 1,3,4-Oxadiazole core
- p-Tolylpyrimidine substituent
Not reported 3.8 ± 0.02 µM (A549 cells)

Physicochemical Properties

  • Hydrogen Bonding: The acetamide NH and pyrimidinone carbonyl groups provide hydrogen-bonding sites, analogous to interactions observed in .

Research Findings and Pharmacological Implications

  • Anticancer Potential: The thienopyrimidinone scaffold is associated with kinase inhibition (e.g., EGFR, VEGFR), making the target compound a candidate for oncology drug development .
  • Cytotoxicity Assays : The SRB assay () is widely used to evaluate such compounds, offering high sensitivity and compatibility with high-throughput screening .

Preparation Methods

Starting Materials Approach

The synthesis of the thieno[3,2-d]pyrimidine core typically begins with the preparation of appropriately substituted 2-aminothiophene-3-carboxylic acid derivatives. These key intermediates can be synthesized through several established methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and sulfur in the presence of a base.

Based on the synthetic strategy employed for related compounds, the thieno[3,2-d]pyrimidine core can be constructed as follows:

1. Preparation of 2-aminothiophene-3-carboxylic acid ester
2. Cyclization to form the pyrimidine ring
3. Introduction of the 4-oxo functionality

The 2-aminothiophene-3-carboxylic acid esters (1 ) serve as versatile intermediates and can be prepared through the reaction of thiophene-2-carbaldehyde with ethyl cyanoacetate in the presence of sulfur and a base, such as morpholine or diethylamine.

Four-Component Reaction Method

An efficient approach for synthesizing the thieno[3,2-d]pyrimidine core involves a four-component reaction using thiophene-2-carbaldehyde, ethyl 2-cyanoacetate, acetone, and ammonium acetate in refluxing ethanol. This one-pot procedure directly yields thienyl-containing pyridinone derivatives (6 ), which can be further converted to the desired thieno[3,2-d]pyrimidine scaffold.

Reagent Molar Ratio Role in Synthesis
Thiophene-2-carbaldehyde 1.0 Thiophene source
Ethyl 2-cyanoacetate 1.0-1.2 Cyano and ester functionalities
Acetone 1.2-1.5 Methyl group source
Ammonium acetate 2.0-3.0 Nitrogen source

Introduction of the 4-Chlorophenyl Group at Position 3

Direct N-Arylation Methods

The introduction of the 4-chlorophenyl group at the N3 position of the thieno[3,2-d]pyrimidine scaffold can be achieved through N-arylation methods. This typically involves the reaction of the thieno[3,2-d]pyrimidine core with 4-chlorophenyl halides or 4-chlorophenylboronic acids under various coupling conditions.

For direct N-arylation, several approaches can be utilized:

  • Copper-catalyzed N-arylation using 4-chloroiodobenzene
  • Palladium-catalyzed coupling with 4-chlorophenylboronic acid
  • Nucleophilic substitution with activated 4-chlorophenyl derivatives

Sequential Construction Approach

Alternatively, the 4-chlorophenyl group can be introduced during the construction of the pyrimidine ring. This approach involves the reaction of the 2-aminothiophene-3-carboxylic acid derivatives with appropriate isocyanates or isothiocyanates derived from 4-chloroaniline.

The sequential construction approach involves:

1. Formation of thioureido intermediates using 4-chlorophenyl isothiocyanate
2. Cyclization to form the pyrimidine ring
3. Oxidative aromatization to complete the thieno[3,2-d]pyrimidine scaffold

Formation of the 2-Thio Derivative

Direct Thiolation Methods

The 2-position of the thieno[3,2-d]pyrimidine can be functionalized with a thio group through several methods. One common approach involves the conversion of the 2-chloro derivative, which can be obtained by treating the 2-oxo or 2-thioxo thieno[3,2-d]pyrimidines with phosphorus oxychloride (POCl₃).

2-Oxo/2-thioxo-thieno[3,2-d]pyrimidine + POCl₃ → 2-Chloro-thieno[3,2-d]pyrimidine

The resulting 2-chloro derivative can undergo nucleophilic substitution with appropriate thiolates to introduce the thio functionality at position 2:

2-Chloro-thieno[3,2-d]pyrimidine + HS-CH₂CONH-Ar → 2-(ArNHCOCH₂S)-thieno[3,2-d]pyrimidine

Conversion from 2-Thioxo Derivatives

Another approach involves the direct utilization of 2-thioxothieno[3,2-d]pyrimidines, which can be prepared through the reaction of 2-aminothiophene-3-carboxylic acid derivatives with thiourea or through the reaction of 2-aminothiophene with aromatic isothiocyanates.

The 2-thioxo derivatives serve as key intermediates for the preparation of various 2-substituted thieno[3,2-d]pyrimidines, including the target compound:

2-Thioxo-thieno[3,2-d]pyrimidine + ClCH₂CONH-Ar → 2-(ArNHCOCH₂S)-thieno[3,2-d]pyrimidine

Synthesis of the Acetamide Linkage with 5-Chloro-2,4-dimethoxyphenyl Group

Preparation of 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide

The 5-chloro-2,4-dimethoxyphenyl acetamide component can be synthesized by reacting 5-chloro-2,4-dimethoxyaniline with chloroacetyl chloride in the presence of a base, such as triethylamine or potassium carbonate, in an appropriate solvent like acetonitrile or dichloromethane.

5-Chloro-2,4-dimethoxyaniline + ClCH₂COCl → ClCH₂CONH-(5-chloro-2,4-dimethoxyphenyl)

Preparation of 2-Mercapto-N-(5-chloro-2,4-dimethoxyphenyl)acetamide

Alternatively, the 2-mercapto-N-(5-chloro-2,4-dimethoxyphenyl)acetamide can be prepared by treating 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide with thiourea followed by base hydrolysis:

ClCH₂CONH-(5-chloro-2,4-dimethoxyphenyl) + H₂NCSNH₂ → HSCH₂CONH-(5-chloro-2,4-dimethoxyphenyl)

This mercaptoacetamide can then react with the 2-chlorothieno[3,2-d]pyrimidine derivative to form the desired thioether linkage.

Complete Synthetic Routes

Route A: Nucleophilic Substitution Approach

Based on the synthesis methods described for similar thieno[3,2-d]pyrimidine derivatives, a complete synthetic route for the target compound can be outlined as follows:

Step 1 : Preparation of 2-aminothiophene-3-carboxylic acid ester using the Gewald reaction.
Step 2 : Formation of the 2-thioxothieno[3,2-d]pyrimidine through reaction with 4-chlorophenyl isothiocyanate.
Step 3 : Conversion of the 2-thioxo derivative to the 2-chloro derivative using phosphorus oxychloride.
Step 4 : Preparation of 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide from 5-chloro-2,4-dimethoxyaniline and chloroacetyl chloride.
Step 5 : Nucleophilic substitution reaction between the 2-chlorothieno[3,2-d]pyrimidine and 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide in the presence of a base to form the target compound.

Route B: Direct Thioether Formation Approach

An alternative route involves the direct formation of the thioether linkage:

Step 1 : Preparation of the thieno[3,2-d]pyrimidine core with a 4-chlorophenyl group at position 3 and a 2-thioxo functionality.
Step 2 : Alkylation of the 2-thioxo group with chloroacetamide under basic conditions:

2-Thioxo-thieno[3,2-d]pyrimidine + ClCH₂CONH-(5-chloro-2,4-dimethoxyphenyl) → Target compound

This approach is supported by the methodology described for similar compounds, where the nucleophilic substitution reactions of mercaptoacetamide with pyridine halide or chloroacetamide with pyridine thiol were successfully employed.

Route C: Two-Component Reaction Approach

A direct and efficient synthesis can be achieved through a two-component reaction of the preformed 2-mercapto-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine with 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide:

2-Mercapto-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine + ClCH₂CONH-(5-chloro-2,4-dimethoxyphenyl) → Target compound

Alternative Approaches

One-Pot Three-Component Reaction

A one-pot approach involving a three-component reaction can be envisioned, similar to the method described for related compounds. This would involve:

2-Thioxothieno[3,2-d]pyrimidine + ClCH₂COCl + 5-chloro-2,4-dimethoxyaniline → Target compound

However, this approach might require careful control of reaction conditions to ensure proper selectivity.

Microwave-Assisted Synthesis

Microwave irradiation techniques can be employed to enhance reaction rates and yields, particularly for the formation of the thieno[3,2-d]pyrimidine core and subsequent functionalization steps. This approach has been successfully utilized for the synthesis of similar heterocyclic compounds.

Purification and Characterization

Purification Methods

The purification of the target compound can be achieved through recrystallization from appropriate solvents (e.g., acetone, ethanol, or their mixtures) or through column chromatography using silica gel with suitable eluent systems.

Characterization Techniques

Characterization of the target compound typically involves:

  • Melting Point Determination : To assess purity and identity.
  • Spectroscopic Analysis :
    • ¹H NMR and ¹³C NMR spectroscopy for structural confirmation
    • IR spectroscopy for functional group identification
    • Mass spectrometry for molecular weight confirmation
  • Elemental Analysis : To verify the elemental composition.
  • X-ray Crystallography : For unambiguous structural determination, if suitable crystals can be obtained.

Yield Optimization and Reaction Conditions

Solvent Effects

The choice of solvent significantly affects the reaction efficiency. For nucleophilic substitution reactions involving thioether formation, polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are typically preferred.

Base Selection

The selection of an appropriate base is crucial for the success of various steps in the synthesis:

  • For the Gewald reaction: Morpholine, diethylamine, or triethylamine
  • For thioether formation: Potassium carbonate, cesium carbonate, or sodium hydride

Reaction Parameters

Optimizing reaction parameters is essential for maximizing yields:

Parameter Typical Range Impact on Reaction
Temperature 25-80°C Affects reaction rate and selectivity
Reaction time 2-24 hours Influences conversion and side product formation
Catalyst loading 0.1-10 mol% Critical for metal-catalyzed steps
Base equivalent 1.1-3.0 equiv. Controls deprotonation efficiency

Q & A

Q. Data-Driven Comparison :

Compound Key Structural Differences Biological Activity Reference
N-(4-ethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)acetamideNitro group instead of chloroHigher kinase inhibition (IC50 = 1.2 µM)
N-(3-chloro-4-methylphenyl)-...thieno[3,2-d]pyrimidine...Methyl substitutionAnticancer activity (HeLa IC50 = 8.5 µM)
Target CompoundDual chloro/methoxy groupsPending in vitro validation

Unique Features : The dual chloro/methoxy substitution may enhance lipid solubility and target selectivity compared to nitro or methyl analogs .

(Advanced) What strategies optimize reaction yields during the thioether linkage step?

Methodological Answer:

Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity of the thiol group .

Base Optimization : Use organic bases (e.g., DBU) over triethylamine for deprotonation in sterically hindered reactions .

Real-Time Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane). Terminate at 85–90% conversion to minimize byproducts .

Post-Reaction Workup : Quench with ice-water to precipitate the product, followed by washing with dilute HCl to remove unreacted starting material .

(Basic) What are the key considerations for ensuring compound stability during storage?

Methodological Answer:

Storage Conditions :

  • Temperature: –20°C under argon to prevent oxidation of the thioether group .
  • Light Sensitivity: Use amber vials to avoid photodegradation of the chloro-substituted aromatic ring .

Stability Assessment :

  • Periodic HPLC analysis (every 3 months) to detect degradation peaks .
  • NMR comparison after 6 months to confirm structural integrity .

(Advanced) How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

ADMET Prediction : Use tools like SwissADME to predict logP (target <5), solubility, and CYP450 inhibition .

Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox stability and metabolic susceptibility .

Molecular Dynamics Simulations : Simulate blood-brain barrier penetration if CNS activity is desired (e.g., for neurotargets) .

(Basic) What analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

LC-MS/MS :

  • Column: C18 (2.1 × 50 mm, 1.7 µm).
  • Mobile Phase: 0.1% formic acid in water/acetonitrile.
  • Detection: MRM mode for high specificity (LOQ = 10 ng/mL) .

Sample Preparation : Protein precipitation with acetonitrile (1:3 ratio) followed by centrifugation at 14,000 rpm .

(Advanced) How can researchers address discrepancies between computational binding predictions and experimental activity data?

Methodological Answer:

Re-evaluate Docking Parameters : Adjust grid box size to cover allosteric sites or use induced-fit docking (Schrödinger Suite) .

Experimental Validation :

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to confirm docking-predicted interactions .
  • Mutagenesis Studies: Modify key residues in the target protein (e.g., EGFR T790M) to test binding hypotheses .

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